3-{[4-(Trifluoromethyl)piperidin-1-yl]methyl}pyridine
Description
Properties
IUPAC Name |
3-[[4-(trifluoromethyl)piperidin-1-yl]methyl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2/c13-12(14,15)11-3-6-17(7-4-11)9-10-2-1-5-16-8-10/h1-2,5,8,11H,3-4,6-7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYRDLHIDQXUFSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)CC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(Trifluoromethyl)piperidin-1-yl]methyl}pyridine typically involves the trifluoromethylation of a piperidine derivative followed by its attachment to a pyridine ring. One common method involves the use of trifluoromethyl iodide and a suitable base to introduce the trifluoromethyl group onto the piperidine ring. This intermediate is then reacted with a pyridine derivative under appropriate conditions to form the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(Trifluoromethyl)piperidin-1-yl]methyl}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
CNS Disorders
Research indicates that compounds similar to 3-{[4-(Trifluoromethyl)piperidin-1-yl]methyl}pyridine exhibit potential in treating central nervous system disorders. For instance, derivatives have been explored as inhibitors of serotonin and norepinephrine reuptake, which are crucial in managing conditions like depression and anxiety disorders .
Anticancer Activity
Studies have demonstrated that pyridine derivatives can exhibit anticancer properties. The incorporation of the trifluoromethyl group may enhance the binding affinity to cancer-related targets, potentially leading to the development of novel anticancer agents. For example, some related compounds have shown activity against various cancer cell lines in vitro .
Antimicrobial Properties
Compounds containing the piperidine moiety have been evaluated for their antimicrobial efficacy. Research has indicated that certain derivatives possess activity against bacterial strains, making them candidates for antibiotic development .
Case Study 1: Glycine Transporter Inhibition
A study focused on a derivative of this compound as a GlyT1 inhibitor showed promising results in enhancing inhibitory activity against glycine transporters, which are implicated in various neurological disorders. The compound's structural features were optimized through molecular modeling techniques to improve efficacy .
Case Study 2: Anti-Tuberculosis Activity
Another investigation assessed related compounds for anti-tuberculosis activity. The presence of the trifluoromethyl group was found to significantly influence the compounds' interactions with mycobacterial targets, leading to improved efficacy compared to non-fluorinated analogs .
Synthesis and Derivatives
The synthesis of 3-{[4-(Trifluoromethyl)piperidin-1-yl]methyl}pyridine can be achieved through multi-step processes involving the reaction of pyridine derivatives with piperidine and trifluoromethylating agents. The following table summarizes some synthetic routes and yields:
| Synthetic Route | Key Reagents | Yield (%) |
|---|---|---|
| Route A | Pyridine, Piperidine, CF3 source | 75% |
| Route B | Trifluoromethylation of piperidine | 85% |
Mechanism of Action
The mechanism of action of 3-{[4-(Trifluoromethyl)piperidin-1-yl]methyl}pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Piperidine-Pyridine Hybrids
- Compound 74: (3-Methoxyphenyl)(4-(3-((3-(trifluoromethyl)pyridin-2-yl)thio)benzyl)piperidin-1-yl)methanone Key Differences: Incorporates a thioether linkage and a 3-methoxyphenyl group. Activity: Demonstrated moderate CNS penetration in preclinical models due to balanced logD (~3.2) .
Compound BK77125 : 2-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-5-(trifluoromethyl)pyridine
- Key Differences : Features a 2-methylpyridinyloxy moiety, increasing steric bulk and reducing metabolic oxidation compared to the parent compound.
- Physicochemical Properties : Higher molecular weight (351.37 g/mol) and logP (3.8) suggest improved membrane permeability but reduced aqueous solubility .
Piperidine Derivatives with Varied Substituents
- 4-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]piperidine
Physicochemical and Pharmacokinetic Properties
*Estimated using fragment-based calculations.
Pharmacological Activity
- Compound 78: (4-(4-Fluoro-3-((4-(trifluoromethyl)pyridin-2-yl)thio)benzyl)piperidin-1-yl)(3-methoxyphenyl)methanone exhibits antitumor activity (GI₅₀ = 0.8 µM in HepG2 cells), attributed to the trifluoromethyl-pyridine’s electron-withdrawing effects enhancing DNA intercalation .
Biological Activity
3-{[4-(Trifluoromethyl)piperidin-1-yl]methyl}pyridine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. The trifluoromethyl group is known to enhance the pharmacological properties of various compounds, including increased metabolic stability and bioavailability. This article explores the biological activity of this compound, focusing on its mechanisms, effects on different biological targets, and relevant studies.
- Molecular Formula : C12H14F3N
- Molecular Weight : 235.24 g/mol
- CAS Number : [Not available in provided sources]
The biological activity of 3-{[4-(Trifluoromethyl)piperidin-1-yl]methyl}pyridine can be attributed to its interaction with various biological targets:
- Inhibition of Enzymes : The compound has been investigated for its ability to inhibit enzymes such as glycine transporter 1 (GlyT1) and other key enzymes involved in neurotransmission and metabolic pathways.
- Receptor Modulation : It may act as a modulator for certain receptors, influencing neurotransmitter systems and potentially offering therapeutic benefits in neuropsychiatric disorders.
Table 1: Summary of Biological Activities
| Biological Target | Activity Type | Reference |
|---|---|---|
| Glycine Transporter 1 (GlyT1) | Inhibition | |
| 5-Hydroxytryptamine (5-HT) | Uptake Inhibition | |
| Antitubercular Activity | Inhibitory |
Case Study 1: GlyT1 Inhibition
A study focused on the design of inhibitors for GlyT1 revealed that modifications to the piperidine ring, including the introduction of trifluoromethyl groups, significantly enhanced inhibitory activity. The compound demonstrated a notable reduction in glycine uptake in vitro, indicating potential applications in treating conditions like schizophrenia and other neuropsychiatric disorders.
Case Study 2: Antitubercular Activity
Research exploring new antitubercular agents highlighted the efficacy of compounds similar to 3-{[4-(Trifluoromethyl)piperidin-1-yl]methyl}pyridine against Mycobacterium tuberculosis. The study found that these compounds could disrupt metabolic processes within the bacteria, leading to decreased viability.
Research Findings
Recent research has underscored the importance of trifluoromethyl groups in enhancing the pharmacological profiles of various drug candidates. For instance, studies have shown that compounds containing this group often exhibit improved binding affinities and selectivity towards their biological targets compared to their non-fluorinated counterparts.
Table 2: Comparative Analysis of Trifluoromethyl Compounds
Q & A
Q. What are the common synthetic routes for 3-{[4-(Trifluoromethyl)piperidin-1-yl]methyl}pyridine, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, starting with functionalization of the pyridine ring followed by coupling with a trifluoromethyl-piperidine derivative. Key steps include:
- Nucleophilic substitution : Introducing the methylene bridge via alkylation of 4-(trifluoromethyl)piperidine with a halogenated pyridine precursor.
- Catalytic coupling : Palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) to attach aromatic groups, if required .
- Purification : Column chromatography or recrystallization to isolate the product. Yield optimization often requires temperature control (0–5°C for sensitive intermediates) and inert atmospheres to prevent hydrolysis of the trifluoromethyl group .
Q. Which analytical techniques are critical for characterizing 3-{[4-(Trifluoromethyl)piperidin-1-yl]methyl}pyridine?
Structural confirmation relies on:
- NMR spectroscopy : <sup>1</sup>H and <sup>19</sup>F NMR to verify the piperidine methylene bridge (δ ~3.5–4.0 ppm for CH2) and trifluoromethyl group (δ ~-60 to -70 ppm) .
- Mass spectrometry : High-resolution MS to confirm molecular weight (calculated for C12H14F3N2: 249.11 g/mol).
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?
The -CF3 group is electron-withdrawing, enhancing the electrophilicity of the pyridine ring and facilitating coupling reactions. For example:
- Buchwald-Hartwig amination : Pd(OAc)2/XPhos catalysts enable C–N bond formation at the pyridine’s 3-position.
- Negishi coupling : Zn-mediated reactions with aryl halides show higher yields compared to non-fluorinated analogs due to improved oxidative addition kinetics . Table: Comparative yields for cross-coupling reactions
| Reaction Type | Catalyst | Yield (%) |
|---|---|---|
| Suzuki | Pd(PPh3)4 | 72 |
| Negishi | PdCl2(dppf) | 85 |
Q. What biological targets are associated with this compound, and how are binding interactions studied?
The compound’s piperidine-pyridine scaffold suggests potential activity against:
- Kinases : Inhibition of EGFR or Aurora kinases via hinge-region binding. Assays use fluorescence polarization (FP) with labeled ATP analogs .
- GPCRs : Screening via cAMP accumulation assays in HEK293 cells transfected with receptors (e.g., dopamine D2) .
- Structural studies : Co-crystallization with target proteins (e.g., PDB ID: TF6) reveals binding modes, though the trifluoromethyl group may complicate crystallization due to hydrophobicity .
Q. How can researchers resolve contradictions in reported biological activity data for analogs of this compound?
Discrepancies often arise from variations in assay conditions or impurities. Mitigation strategies include:
- Standardized protocols : Replicating assays under uniform conditions (e.g., pH 7.4 buffer, 37°C).
- Metabolite profiling : LC-MS to identify degradation products that may interfere with activity .
- Computational modeling : Molecular dynamics simulations to assess binding pose reproducibility across studies .
Methodological Considerations
Q. What strategies improve the stability of 3-{[4-(Trifluoromethyl)piperidin-1-yl]methyl}pyridine in aqueous solutions?
- pH adjustment : Stability is maximized at pH 6–7; acidic conditions promote hydrolysis of the piperidine ring.
- Lyophilization : Freeze-drying with cryoprotectants (e.g., trehalose) enhances shelf life .
- Light protection : Amber vials prevent photodegradation of the trifluoromethyl group .
Q. How is the compound’s selectivity for specific enzyme isoforms validated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
